molecular formula C9H6ClF3O2 B1325219 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone CAS No. 886371-34-2

5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone

Cat. No.: B1325219
CAS No.: 886371-34-2
M. Wt: 238.59 g/mol
InChI Key: DXOBROLESRNYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Chloro-2’-methoxy-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a chloro, methoxy, and trifluoromethyl group attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-2’-methoxy-2,2,2-trifluoroacetophenone typically involves the chlorination of 2’-methoxy-2,2,2-trifluoroacetophenone. The process includes several steps such as nitrification, reduction, chlorination, and deamination . The reaction conditions are generally mild, making the process economically viable for industrial production.

Industrial Production Methods: Industrial production methods for this compound often involve the use of cost-effective raw materials and solvents. For instance, the use of 3,5-dichlorobromobenzene and methyl trifluoroacetate as starting materials has been reported . The reaction is carried out in tetrahydrofuran, and the Grignard reagent is prepared by reacting 3,5-dichlorobromobenzene with isopropyl magnesium chloride-lithium chloride .

Chemical Reactions Analysis

Types of Reactions: 5’-Chloro-2’-methoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various halogenated derivatives, alcohols, and acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5’-Chloro-2’-methoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 5’-Chloro-2’-methoxy-2,2,2-trifluoroacetophenone is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOBROLESRNYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645231
Record name 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886371-34-2
Record name 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886371-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.